

Application Notes and Protocols for LDN-212854 in Cell Culture Experiments

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Compound of Interest

Compound Name: LDN-212854

Cat. No.: B608506

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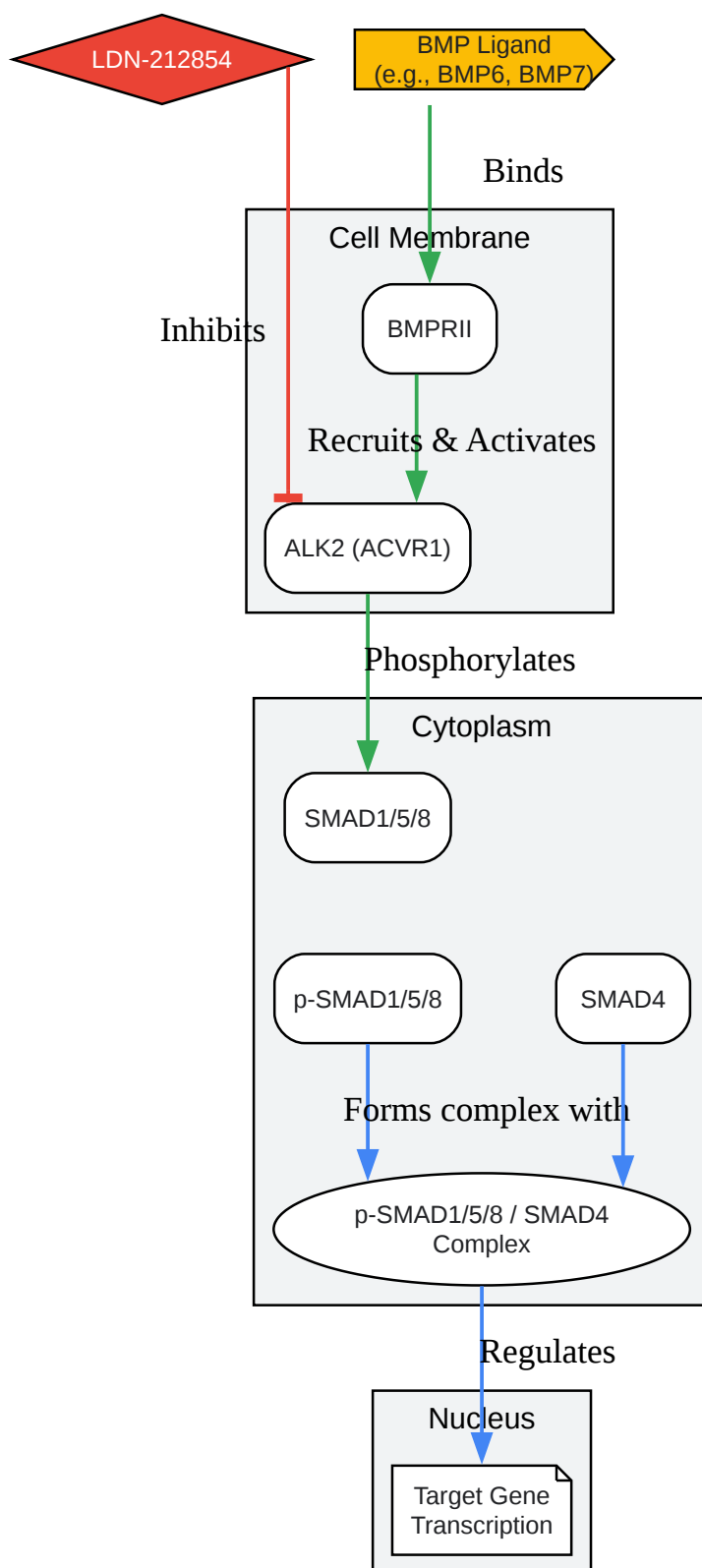
For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-212854 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase, Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1][2][3] It exhibits significantly greater selectivity for ALK2 over other BMP type I receptors like ALK1 and ALK3, and profound selectivity over the TGF- β type I receptor ALK5.[3][4][5] This selectivity makes **LDN-212854** a valuable tool for investigating ALK2-mediated signaling pathways in various biological contexts, including developmental biology, cancer research, and studies of genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP).[1][5][6] These application notes provide detailed protocols for the preparation and use of **LDN-212854** in cell culture experiments.

Mechanism of Action

LDN-212854 functions as an ATP-competitive inhibitor of the ALK2 kinase domain.[5] By binding to the ATP-binding pocket, it prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling. The primary downstream effectors of the BMP-ALK2 pathway are the SMAD proteins (SMAD1, SMAD5, and SMAD8). Upon activation of ALK2 by BMP ligands (such as BMP6 and BMP7), the receptor phosphorylates SMAD1/5/8.[1][3] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. **LDN-212854** effectively blocks this phosphorylation cascade.[1]



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Caption: Simplified BMP/ALK2 signaling pathway and the inhibitory action of **LDN-212854**.

Quantitative Data Summary

The following table summarizes key quantitative data for **LDN-212854** relevant to its use in cell culture.

Parameter	Value	Source(s)
Molecular Weight	406.48 g/mol	[7] [8]
Appearance	Solid	[4] [7]
Purity	>98% (typical)	[7]
Solubility in DMSO	≥ 10.42 mg/mL (25.63 mM) to ≥ 30 mg/mL (73.80 mM)	[1] [4] [7]
IC ₅₀ for ALK2 (ACVR1)	1.3 nM	[1] [7]
IC ₅₀ for ALK1	2.4 nM	[1] [7]
IC ₅₀ for BMPR1A (ALK3)	85.8 nM	[7]
IC ₅₀ for ALK4	2133 nM	[7]
IC ₅₀ for ALK5	9276 nM	[7]
Storage (Powder)	-20°C for up to 3 years	[7]
Storage (In Solvent)	-80°C for up to 1 year	[7]

Experimental Protocols

Protocol 1: Preparation of LDN-212854 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **LDN-212854** in Dimethyl Sulfoxide (DMSO).

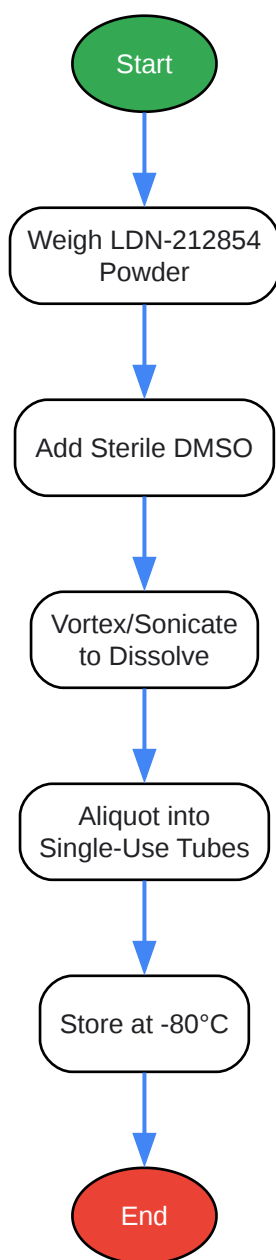
Materials:

- **LDN-212854** powder
- Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Pipettes and sterile filter tips

Procedure:

- **Weighing the Compound:** In a sterile microcentrifuge tube, carefully weigh out the desired amount of **LDN-212854** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4065 mg of **LDN-212854** (Molecular Weight = 406.48 g/mol).
- **Solubilization:** Add the appropriate volume of sterile DMSO to the weighed powder. For a 10 mM stock, if you weighed 0.4065 mg, add 100 μ L of DMSO. If you weighed 2.46 mg, add 246 μ L to make a 10 mM solution.[\[1\]](#)
- **Dissolution:** Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[\[7\]](#)[\[8\]](#)
Visually inspect the solution to ensure there are no visible particulates.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[\[7\]](#) For short-term storage, -20°C can be used for up to one year in solvent.[\[1\]](#)



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Caption: Workflow for preparing **LDN-212854** stock solution.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the stock solution to working concentrations for cell culture experiments.

Materials:

- 10 mM **LDN-212854** stock solution in DMSO
- Complete cell culture medium appropriate for your cell line
- Sterile tubes for dilution
- Pipettes and sterile filter tips
- Cultured cells ready for treatment

Procedure:

- Thawing Stock Solution: Thaw a single aliquot of the 10 mM **LDN-212854** stock solution at room temperature.
- Serial Dilution (Optional): For creating a dose-response curve, it is recommended to perform serial dilutions. For example, prepare an intermediate dilution of the 10 mM stock in complete cell culture medium.
- Final Dilution: Directly add the required volume of the stock or intermediate dilution to the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 1 μ M in 10 mL of medium, add 1 μ L of the 10 mM stock solution.
 - Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (cells treated with the same concentration of DMSO without the inhibitor) is included in your experimental design.
- Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of **LDN-212854**.
- Incubation: Incubate the cells for the desired period as determined by your experimental goals. Effective inhibition of SMAD1/5/8 phosphorylation can be observed with concentrations as low as 37 nM.^[1] Inhibition of cell proliferation and gene expression has

been reported with concentrations ranging from 0.5 μ M to 2.5 μ M for incubation times of 48 hours to 5 days.[1]

Example Application: Inhibition of BMP-induced SMAD Phosphorylation

To verify the inhibitory activity of your prepared **LDN-212854**, you can perform a Western blot analysis for phosphorylated SMAD1/5/8.

Experimental Workflow:

- Cell Seeding: Plate cells (e.g., BMPR2-deficient pulmonary vascular smooth muscle cells or C2C12 myoblasts) and allow them to adhere overnight.[1][3]
- Pre-treatment: Pre-incubate the cells with varying concentrations of **LDN-212854** (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.
- Stimulation: Add a BMP ligand (e.g., BMP7 or BMP6) to the culture medium to stimulate the ALK2 pathway and incubate for the recommended time (e.g., 30-60 minutes).
- Cell Lysis: Lyse the cells and collect the protein extracts.
- Western Blotting: Perform Western blot analysis using antibodies against phosphorylated SMAD1/5/8 and total SMAD1/5/8 as a loading control. A significant decrease in the p-SMAD1/5/8 signal in **LDN-212854**-treated cells compared to the BMP-stimulated control would confirm the inhibitor's efficacy.

Disclaimer: This product is for research use only and has not been fully validated for medical applications.[1] Always refer to the manufacturer's safety data sheet (SDS) before handling the compound. Experimental conditions, including optimal concentrations and incubation times, may need to be optimized for different cell lines and experimental setups.

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